molecular formula C25H22N2O6 B2500702 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887871-66-1

3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2500702
CAS No.: 887871-66-1
M. Wt: 446.459
InChI Key: WJMMOEGQSBAZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the amide and methoxy groups. Common reagents used in these reactions include methoxybenzoyl chloride, aniline derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-chromen-4-one
  • 3,5-dihydroxy-4′,7-dimethoxyflavone

Uniqueness

Compared to similar compounds, 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and its benzofuran core

Biological Activity

The compound 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS No. 356093-54-4) is a synthetic derivative characterized by its unique structural features, which include a benzofuran core and various methoxy substitutions. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular formula of the compound is C17H21N2O4C_{17}H_{21}N_{2}O_{4} with a molecular weight of 317.36 g/mol. The structural representation can be summarized as follows:

Structure 3 3 5 Dimethoxybenzamido N 4 methoxyphenyl 1 benzofuran 2 carboxamide\text{Structure }\text{3 3 5 Dimethoxybenzamido N 4 methoxyphenyl 1 benzofuran 2 carboxamide}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antitumor and antimicrobial domains. The following sections detail specific studies and findings related to its biological effects.

Antitumor Activity

Recent studies have demonstrated that derivatives similar to this compound possess notable antitumor properties. For instance:

  • In Vitro Studies : Compounds with benzofuran structures have shown effectiveness against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 3 to 11 μM, indicating potent cytotoxic effects on tumor cells while sparing normal cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is consistent with other known antitumor agents like combretastatin A-4 (CA-4) .

Table 1: Antitumor Activity Summary

Cell LineIC50 (μM)Observations
A5496.26Significant cytotoxicity
HCT-1165.20High selectivity over normal cells
HeLa11.09Induces G2/M phase arrest

Antimicrobial Activity

In addition to its antitumor potential, this compound has also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Similar benzofuran derivatives have shown activity against a range of bacteria and fungi, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .
  • DNA Interaction : Studies indicate that these compounds may interact with DNA, inhibiting DNA-dependent enzymes which are crucial for microbial proliferation .

Table 2: Antimicrobial Activity Overview

PathogenActivity TypeReference
E. coliBactericidal
S. aureusBacteriostatic
C. albicansFungicidal

Case Studies

Several case studies illustrate the therapeutic potential of benzofuran derivatives:

  • Case Study on Lung Cancer : A study involving a series of benzofuran compounds indicated that those with methoxy substitutions exhibited enhanced cytotoxicity against lung cancer cell lines compared to their unsubstituted counterparts .
  • Combination Therapy : Research has explored the use of this compound in combination with established chemotherapeutics, revealing synergistic effects that could improve treatment outcomes in resistant cancer types .

Properties

IUPAC Name

3-[(3,5-dimethoxybenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-17-10-8-16(9-11-17)26-25(29)23-22(20-6-4-5-7-21(20)33-23)27-24(28)15-12-18(31-2)14-19(13-15)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMMOEGQSBAZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.